Product packaging for 2'-Deoxy-5-formylcytidine(Cat. No.:)

2'-Deoxy-5-formylcytidine

Cat. No.: B3039150
M. Wt: 255.23 g/mol
InChI Key: QBADNGFALQJSIH-XLPZGREQSA-N
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Description

Overview of its Discovery and Significance

The existence of 5-formylcytosine (B1664653) in DNA was confirmed through research that identified it as a product of the oxidation of 5-methylcytosine (B146107). nih.gov In 2011, researchers demonstrated that TET enzymes could convert 5hmC to 5fC, and they detected 5fC in mouse embryonic stem cells and various mouse organ tissues. genelink.com This discovery provided strong evidence for a TET-mediated enzymatic pathway for DNA demethylation with 5fC as a key intermediate. genelink.com

The significance of 5fdC lies in its multifaceted role in gene regulation and its potential as a biomarker for various diseases. biorxiv.orggenelink.com Its formation is a critical step in the active demethylation of DNA, a process vital for normal development, including the reprogramming of methylation patterns in germ cells and embryos. genelink.com The dynamic interplay between methylation and demethylation, involving intermediates like 5fdC, is crucial for controlling gene expression. genelink.com

Furthermore, alterations in the levels of 5fdC and other oxidized methylcytosines have been linked to disease states. For instance, studies have shown that while levels of 5-hydroxymethyl-2'-deoxycytidine (5-hmdC) are significantly reduced in the urine of breast cancer patients, the levels of 5-formyl-2'-deoxycytidine (5-fodC) and 5-carboxyl-2'-deoxycytidine (B13858545) (5-cadC) are elevated, suggesting their potential as diagnostic biomarkers. wikipedia.org The mutagenic potential of 5fC is also a subject of research, as it can be mispaired during DNA replication, potentially leading to C-to-T transitions and C-to-A transversions. genelink.com

Chemical Properties of 5-Formyl-2'-deoxycytidine

Compounds Mentioned

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N3O5 B3039150 2'-Deoxy-5-formylcytidine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O5/c11-9-5(3-14)2-13(10(17)12-9)8-1-6(16)7(4-15)18-8/h2-3,6-8,15-16H,1,4H2,(H2,11,12,17)/t6-,7+,8+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBADNGFALQJSIH-XLPZGREQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=NC2=O)N)C=O)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)C=O)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Formation and Cellular Metabolism of 5fdc

Enzymatic Pathways of 5fdC Generation

The primary and most well-understood pathway for the formation of 5-formyl-2'-deoxycytidine (5fdC) within the cell is through enzymatic oxidation. This process is a critical component of active DNA demethylation, a fundamental epigenetic mechanism.

Role of Ten-Eleven Translocation (TET) Dioxygenases in Oxidative Demethylation

The Ten-Eleven Translocation (TET) family of dioxygenases are the key enzymes responsible for the generation of 5fdC. researchgate.netoncotarget.comwikipedia.org These enzymes, which include TET1, TET2, and TET3, are α-ketoglutarate and iron(II)-dependent dioxygenases. oncotarget.comwikipedia.org They catalyze the oxidation of 5-methylcytosine (B146107) (5mC), initiating a cascade of reactions that can ultimately lead to the removal of the methyl group and its replacement with an unmodified cytosine. oncotarget.comwikipedia.org The enzymatic activity of TET proteins is crucial for various biological processes, including embryonic development and gene expression regulation. wikipedia.orgnih.gov

Sequential Oxidation from 5-Methylcytosine (5mC) to 5-Hydroxymethylcytosine (B124674) (5hmC) to 5fdC

The generation of 5fdC occurs through a stepwise oxidation of 5mC. researchgate.netcd-genomics.com The process begins with the conversion of 5mC to 5-hydroxymethylcytosine (5hmC) by TET enzymes. researchgate.netwikipedia.org This initial oxidation step is a critical regulatory point in DNA demethylation. Subsequently, TET enzymes can further oxidize 5hmC to produce 5fdC. researchgate.netwikipedia.org The reaction can proceed one step further, with TETs oxidizing 5fdC to 5-carboxylcytosine (5caC). researchgate.netwikipedia.org While all three TET proteins can catalyze these sequential oxidation reactions, they may exhibit different efficiencies and substrate preferences. bmbreports.org For instance, human TET1 and TET2 enzymes show a preference for 5mC-DNA over 5hmC- and 5fC-DNA substrates, and the initial conversion of 5mC to 5hmC is typically faster than the subsequent oxidation steps. bmbreports.org

Endogenous Presence and Distribution of 5fdC in Genomic DNA

5fdC is a naturally occurring modification found in the genomic DNA of various organisms. nih.gov Its levels and distribution are not uniform and can vary significantly depending on the organism, cell type, and the expression levels of TET proteins.

Across Different Organisms and Cell Types

5fdC has been detected in the genomic DNA of mouse embryonic stem cells (mESCs) and various mouse organs. acs.org Studies have also confirmed its presence in the DNA of different human cultured cell lines. researchgate.netnih.gov The abundance of 5fdC can differ between species and even between different tissues within the same organism. researchgate.net For example, in HeLa cells, the frequency of 5fdC has been quantified at approximately 0.67 per 10^6 nucleosides. nih.gov Genome-wide mapping in mESCs has revealed that 5fC is preferentially located at poised enhancers and other gene regulatory elements, suggesting a role in epigenetic priming. researchgate.net

Modulation by TET Protein Levels

The levels of 5fdC in genomic DNA are directly influenced by the expression and activity of TET proteins. acs.org Overexpression of TET enzymes can lead to an increase in the genomic content of 5hmC, 5fC, and 5caC, while depletion of TET proteins results in their reduction. acs.org Mathematical modeling based on experimental data from human cultured cell lines suggests that different TET proteins may have distinct roles in the oxidation cascade. researchgate.netnih.gov For instance, some models indicate that TET3 activity might be particularly important for the removal of 5fdC. researchgate.netresearcher.life The relative levels of TET1, TET2, and TET3 transcripts vary across different cell lines, which likely contributes to the observed differences in 5fdC abundance. nih.gov

Alternative and Non-Enzymatic Formation Mechanisms of 5fdC

While the enzymatic action of TET proteins is the primary source of 5fdC, alternative formation pathways have been identified. These non-enzymatic mechanisms can also contribute to the pool of 5fdC in the genome.

Formation Induced by Reactive Oxygen Species (ROS)

The formation of 5-formyl-2'-deoxycytidine can be prompted by reactive oxygen species (ROS), which are chemically reactive molecules containing oxygen. These species can cause oxidative damage to various cellular components, including DNA. The generation of 5fdC from its precursor, 5-methyl-2'-deoxycytidine (B118692) (5mC), has been observed in the presence of ROS-generating systems.

Research has shown that Fenton-type reactions, which involve hydrogen peroxide and an iron catalyst, can lead to the formation of 5fdC from 5mC. nih.govoup.com Studies have demonstrated that the yields of 5fdC from 5mC in these reactions are comparable to the formation of 5-formyl-2'-deoxyuridine (B1195723) (5fdU) from thymidine, suggesting that 5mC in DNA is similarly susceptible to this form of oxidation. nih.govoup.com

Gamma-irradiation, another source of ROS, has also been shown to induce the formation of 5fdC from 5mC in both isolated form and within double-stranded DNA fragments. nih.govoup.com The yield of 5fdC increases with the radiation dose. rsc.org For instance, in γ-irradiated calf thymus DNA, a clear dose-dependent increase in the levels of 5fC was observed. rsc.org

The following table summarizes the yield of 5-formyl-2'-deoxycytidine from 5-methyl-2'-deoxycytidine when treated with different Fenton-type reagents.

Fenton-type ReagentSubstrateProductYield (%)
Fe(II)-EDTA5-Me-dC5-CHO-dC0.43
Fe(II)-NTA5-Me-dC5-CHO-dC0.29

Data sourced from Murata-Kamiya, N., et al. (1999). nih.gov

Photo-induced Generation

The formation of 5fdC can also be induced by light, particularly in the presence of photosensitizers. Photosensitizers are molecules that, upon absorbing light, can transfer the energy to other molecules, leading to chemical reactions.

Studies have shown that UVA irradiation of 5mC in the presence of a photosensitizer like menadione (B1676200) (2-methyl-1,4-naphthoquinone) leads to the formation of 5fdC. researchgate.net The proposed mechanism involves the generation of a 5-methyl-2'-deoxycytidine radical cation through photosensitization, which then leads to the formation of 5fdC among other oxidation products.

Cellular Metabolism of 5fdC

Once formed in the DNA, 5fdC is recognized by the cell's machinery and can be metabolized through several pathways. It is a known intermediate in the ten-eleven translocation (TET) enzyme-mediated DNA demethylation process. nih.gov In this pathway, TET enzymes iteratively oxidize 5mC to 5-hydroxymethyl-2'-deoxycytidine (5hmC), then to 5fdC, and finally to 5-carboxy-2'-deoxycytidine (B13905427) (5caC). nih.gov

The primary route for the removal of 5fdC from the genome is through the base excision repair (BER) pathway, initiated by the enzyme thymine (B56734) DNA glycosylase (TDG). nih.gov TDG recognizes and cleaves the N-glycosidic bond between the 5fdC base and the deoxyribose sugar, creating an abasic site that is subsequently repaired to restore a normal cytosine.

An alternative, direct deformylation pathway has also been proposed, which would convert 5fdC directly back to deoxycytidine (dC) without excising the base. oup.com

Furthermore, the enzyme cytidine (B196190) deaminase (CDA) can act on 5fdC, converting it into 5-formyl-2'-deoxyuridine. If this modified uridine (B1682114) is incorporated into DNA, it can lead to the accumulation of DNA damage and potentially cell death.

The table below shows the levels of 5fdC and its related oxidative modifications in HEK293T cells with and without the overexpression of the catalytic domain of human Tet1, highlighting the role of this enzyme in its formation.

Condition5-HmdC (per 106 nucleosides)5-FodC (per 106 nucleosides)5-CadC (per 106 nucleosides)
HEK293T with inactive Tet132.50.230.18
HEK293T with active Tet196076102

Data sourced from Liu, S., et al. (2013). nih.govoup.com

Epigenetic and Regulatory Functions of 5fdc in Gene Expression and Demethylation

Role as an Intermediate in Active DNA Demethylation

5-formyl-2'-deoxycytidine (5fdC) is a key intermediate in the active DNA demethylation pathway, a fundamental epigenetic process for converting 5-methylcytosine (B146107) (5mC) back to cytosine (C). mdpi.com This process is initiated by the Ten-Eleven Translocation (TET) family of enzymes, which successively oxidize 5mC to 5-hydroxymethylcytosine (B124674) (5hmC), then to 5fC, and finally to 5-carboxylcytosine (5caC). mdpi.comfrontiersin.org The presence of 5fC is a critical step that flags the methylated base for removal and replacement.

Involvement in Thymine (B56734) DNA Glycosylase (TDG)-Mediated Base Excision Repair (BER) Pathways

The primary mechanism for removing 5fC from the genome involves the base excision repair (BER) pathway, initiated by the enzyme Thymine DNA Glycosylase (TDG). mdpi.com TDG specifically recognizes and excises the 5fC base, as well as 5caC, from the DNA backbone. mdpi.comrcsb.org This action creates an apurinic/apyrimidinic (AP) site, which is an empty spot in the DNA strand. mdpi.com The repair process is then completed by the sequential action of other enzymes: AP endonuclease 1, DNA Polymerase β, and the XRCC1-DNA Ligase IIIα complex, which collectively insert an unmodified cytosine and seal the DNA strand. mdpi.com The efficient removal of 5fC by TDG prevents the accumulation of this modified base, which could otherwise lead to genomic instability. mdpi.com

Direct Conversion Mechanisms to Cytosine (dC) via Decarboxylation/Deformylation

While the TDG-mediated BER pathway is the well-established route for 5fC removal, research has suggested the possibility of a direct conversion of 5fC to deoxycytidine (dC) through deformylation. researchgate.netresearchgate.net This alternative mechanism would bypass the need for creating a strand break, which is an inherent part of the BER process and can pose a risk to genome stability. researchgate.net Evidence suggests that a nucleophilic attack at the C6 position of 5fC is necessary to cleave the C5-formyl group, directly yielding dC. researchgate.net This direct repair mechanism would offer a less hazardous way to complete the demethylation cycle.

Influence on Transcriptional Regulation and Gene Expression Control

Beyond its role as a transient intermediate, 5fC has been shown to possess its own regulatory functions, influencing transcription and gene expression. The presence of 5fC can act as an epigenetic mark that modulates the rate and specificity of transcription by RNA polymerase II. nih.govacs.org Recent studies have uncovered that 5fC can function as an activating epigenetic switch, particularly during early embryonic development. news-medical.netthe-scientist.com For instance, in frog embryos, 5fC is involved in kick-starting the expression of certain genes. news-medical.net This suggests that 5fC is not merely a passive intermediate but an active participant in the fine-tuning of gene regulation. The presence of 5fC at specific genomic locations can either facilitate or hinder the binding of transcription factors and other regulatory proteins, thereby controlling gene expression.

The influence of 5fC on gene expression is also highlighted by its interaction with various nuclear receptors and transcription factors. mdpi.com For example, TDG, the enzyme that excises 5fC, also interacts with several transcription factors to activate target genes. mdpi.com This dual role of TDG in both DNA repair and transcriptional regulation underscores the intricate link between DNA demethylation and gene expression control.

Interaction with Chromatin Structure and Epigenetic Readout Mechanisms

The presence of 5fC in the DNA can influence the local chromatin structure and be interpreted by "reader" proteins. nih.gov These epigenetic readers are proteins that recognize specific chemical modifications on DNA and histones, translating these marks into functional outcomes. activemotif.comnih.gov A proteome-wide analysis in mouse embryonic stem cells revealed that 5fC can recruit a unique set of proteins, suggesting that it may have specific functions coupled with active demethylation. nih.gov

The interaction of these reader proteins with 5fC can lead to alterations in chromatin architecture, making the DNA more or less accessible to the transcriptional machinery. bmbreports.org For example, the binding of a specific reader to 5fC could recruit chromatin remodeling complexes that either open up the chromatin for gene expression or condense it to silence genes. While the precise mechanisms are still under investigation, it is clear that 5fC contributes to the complex epigenetic landscape that governs genome function.

Genomic Stability and Mutagenesis Associated with 5fdc

Impact on DNA Replication Fidelity

The structural nature of 5fdC can deceive the DNA replication machinery, leading to errors in the newly synthesized DNA strand. This infidelity is a direct consequence of its ability to form non-standard base pairs with canonical DNA bases, resulting in the introduction of permanent sequence changes.

During DNA replication, the fidelity of the process relies on the precise pairing of complementary bases. However, 5fdC can adopt a conformation that allows it to form a stable mismatch with incoming deoxynucleotides. Molecular simulations have shown that 5fdC can form a stable wobble base pair with deoxyadenosine (B7792050) triphosphate (dATP). nih.govosti.govsemanticscholar.org This mispairing is accommodated within the active site of DNA polymerases, such as human polymerases η and κ. nih.govosti.gov The formation of mispairs between 5fdC and other bases like guanine (B1146940) and thymine (B56734) has also been suggested, contributing to a spectrum of potential mutations. nih.gov The ability of 5-formyluracil, a related modified base, to mispair with guanine, cytosine, and thymine further supports the concept that the formyl group promotes mutagenic mispairing. nih.govnih.gov

The mispairing of 5fdC during DNA synthesis is a direct cause of point mutations. The most frequently observed mutation is the C→T transition. nih.govosti.govsemanticscholar.org This occurs when 5fdC on the template strand pairs with an incoming adenine (B156593) nucleotide; in the subsequent round of replication, this adenine will correctly pair with thymine, completing the C-to-T change in the DNA sequence. In addition to this common transition, 5fdC has been shown to induce C→A and C→G transversion mutations. trilinkbiotech.com The propensity for these mutations underscores the mutagenic potential of 5fdC when it is not efficiently removed from the genome. plos.orgtrilinkbiotech.com

Original Base Mutagenic Lesion Resulting Mutation Type of Mutation
Cytosine (C)5-formyl-2'-deoxycytidine (5fdC)C → TTransition nih.govosti.govsemanticscholar.org
Cytosine (C)5-formyl-2'-deoxycytidine (5fdC)C → ATransversion trilinkbiotech.com
Cytosine (C)5-formyl-2'-deoxycytidine (5fdC)C → GTransversion trilinkbiotech.com

Formation and Biological Consequences of 5fdC-Mediated DNA-Protein Cross-links (DPCs)

Beyond its miscoding potential, the reactive aldehyde group of 5fdC can mediate the formation of covalent bonds between DNA and nearby proteins, creating DNA-protein cross-links (DPCs). nih.govresearchgate.net These bulky lesions present a significant physical barrier to essential DNA metabolic processes.

The formation of DPCs occurs through a Schiff base (imine) linkage between the formyl group of 5fdC and primary amine groups found in the side chains of amino acid residues like lysine (B10760008) and arginine within proteins. researchgate.netsemanticscholar.org Histone proteins, which are in intimate contact with DNA in chromatin, are common partners in these cross-links. nih.govresearchgate.netnih.gov While these cross-links can be reversible, they are stable enough to disrupt normal cellular processes. researchgate.net

Due to their large size, DPCs are potent inhibitors of fundamental cellular machinery. When a replication fork or a transcribing RNA polymerase encounters a DPC, it stalls. semanticscholar.org Studies using synthetic DNA containing site-specific DPCs with histones H2A, H3, or H4 have demonstrated that these lesions completely block DNA synthesis by human DNA polymerases. nih.govsemanticscholar.orgnih.gov This blockage of replication and transcription can lead to replication fork collapse, the generation of double-strand breaks, and ultimately, cell death if not resolved. researchgate.netresearchgate.net

Cells have evolved specialized mechanisms to tolerate DNA damage, including the bypass of lesions by translesion synthesis (TLS) DNA polymerases. mdpi.comfrontiersin.org While full-sized DPCs are generally insurmountable, cells can proteolytically degrade the protein component of the DPC. nih.govosti.govresearchgate.net This process, carried out by proteases like Spartan/Wss1, reduces the bulky protein to a much smaller peptide remnant still cross-linked to the DNA. researchgate.net

These smaller DNA-peptide cross-links (DpCs) can be bypassed by specialized TLS polymerases, such as human polymerase η (eta) and κ (kappa). nih.govosti.govresearchgate.netresearchgate.net This allows for the completion of DNA replication, preventing the catastrophic consequences of a stalled replication fork. mdpi.com

The bypass of 5fdC-DpCs by TLS polymerases is often an error-prone process that leaves behind a specific mutational signature. nih.govosti.gov The bypass of these lesions by polymerases η and κ frequently results in the incorporation of an incorrect nucleotide opposite the modified cytosine. The predominant mutations observed following the bypass of 5fdC-peptide adducts are targeted C→T transitions and single-base deletions (–1 deletions). nih.govosti.govsemanticscholar.org

The C→T transition is consistent with the aforementioned mispairing of 5fdC with adenine. The -1 deletion represents a frameshift mutation, where the polymerase skips the damaged nucleotide altogether. These specific types of mutations, when found in genomic data, can serve as a mutational signature, suggesting the past presence and repair of 5fdC-DPCs. nih.govosti.gov

Lesion Bypass Polymerase Resulting Mutations
5fdC-Peptide Cross-linkHuman Polymerase η (eta)C→T transitions, –1 deletions nih.govosti.gov
5fdC-Peptide Cross-linkHuman Polymerase κ (kappa)C→T transitions, –1 deletions nih.govosti.gov

Contribution to DNA Photodamage and Oxidative Stress Responses

The presence of the formyl group at the fifth position of the pyrimidine (B1678525) ring significantly alters the photophysical properties of 2'-deoxy-5-formylcytidine (5fdC) compared to canonical DNA bases. This modification enhances its potential to induce DNA damage through photosensitization and the generation of reactive oxygen species.

Role as a Photosensitizer and Singlet Oxygen Generation

The long-lived and high-yield triplet state of 5fdC allows it to act as an effective internal photosensitizer within DNA. sci-hub.se In a Type II photosensitization reaction, the excited triplet 5fdC molecule can transfer its energy to ground-state molecular oxygen (³O₂), which is naturally present in the cellular environment. sci-hub.senih.gov This energy transfer excites the oxygen molecule to its highly reactive singlet state, known as singlet oxygen (¹O₂). sci-hub.se

Singlet oxygen is a potent reactive oxygen species (ROS) that can indiscriminately oxidize nearby biomolecules. sci-hub.se Within the DNA double helix, one of the primary targets for singlet oxygen is the guanine base, which is the most easily oxidized of the canonical bases. The reaction between singlet oxygen and guanine can lead to the formation of 8-oxo-7,8-dihydroguanine (8-oxoGua), a common and highly mutagenic DNA lesion.

The capacity of 5fdC to generate a large amount of singlet oxygen has been unequivocally demonstrated through techniques such as electron paramagnetic resonance. sci-hub.se This efficient generation of singlet oxygen establishes 5fdC as a potential "hot spot" for DNA photodamage, particularly under UV exposure. sci-hub.se The introduction of this modified base into the genome, therefore, creates a new pathway for oxidative stress and subsequent mutagenesis.

Table 2: Summary of 5fdC's Role as a Photosensitizer

ProcessDescriptionConsequence for Genomic Stability
Photosensitization The triplet state of 5fdC transfers energy to molecular oxygen (³O₂). sci-hub.seInitiates the process of oxidative damage.
Singlet Oxygen (¹O₂) Generation The energy transfer from triplet 5fdC converts ground-state oxygen to highly reactive singlet oxygen. sci-hub.seIntroduces a potent ROS directly in the vicinity of the genetic material.
Oxidative Damage Singlet oxygen reacts with DNA bases, particularly guanine. sci-hub.seLeads to the formation of mutagenic lesions such as 8-oxo-7,8-dihydroguanine (8-oxoGua).

Advanced Methodologies for the Detection and Quantification of 5fdc

Mass Spectrometry-Based Approaches for Sensitive and Accurate Quantification

Mass spectrometry (MS) has become an indispensable tool in the field of epigenetics for the direct and quantitative analysis of modified nucleosides. nih.govnih.gov When coupled with chromatographic separation techniques, MS-based methods offer unparalleled specificity and sensitivity for the detection of compounds like 5fdC. researchgate.net

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a robust and widely used technique for the quantification of 5fdC. researchgate.netresearchgate.net In this approach, genomic DNA is first enzymatically hydrolyzed into individual nucleosides. This mixture is then separated by HPLC, which resolves 5fdC from other canonical and modified nucleosides based on their physicochemical properties. The separated nucleosides are then introduced into a mass spectrometer.

Tandem mass spectrometry (MS/MS) provides an additional layer of specificity. A specific precursor ion corresponding to the mass-to-charge ratio (m/z) of 5fdC is selected and fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), significantly enhances the signal-to-noise ratio and allows for accurate quantification even in complex biological matrices. mdpi.com

Key Features of HPLC-MS/MS for 5fdC Analysis:

FeatureDescription
Specificity The combination of chromatographic retention time and specific precursor-to-product ion transitions provides high confidence in the identification and quantification of 5fdC.
Sensitivity Modern HPLC-MS/MS systems can achieve detection limits in the low femtomole range, enabling the analysis of 5fdC from limited biological samples. nih.gov
Quantitative Accuracy The use of stable isotope-labeled internal standards allows for precise and accurate quantification by correcting for variations in sample preparation and instrument response.

To further improve the throughput and sensitivity of 5fdC analysis, Ultra-High Performance Liquid Chromatography (UHPLC) is often employed. springernature.com UHPLC utilizes columns with smaller particle sizes, resulting in higher resolution, faster separation times, and narrower peaks compared to conventional HPLC. oipub.comnih.gov

When coupled with Electrospray Ionization (ESI)-Tandem Mass Spectrometry, UHPLC-ESI-MS/MS offers a powerful platform for the rapid and sensitive quantification of 5fdC. acs.orgnih.gov ESI is a soft ionization technique that allows for the gentle transfer of ions from the liquid phase to the gas phase, making it well-suited for the analysis of thermally labile molecules like nucleosides. creative-proteomics.com The high efficiency of UHPLC separation reduces ion suppression effects in the ESI source, leading to improved sensitivity and reproducibility. scirp.orgmdpi.com

Isotope dilution mass spectrometry (IDMS) is considered the gold standard for accurate quantification of molecules, including 5fdC. nih.govosti.govyoutube.comwikipedia.org This method involves the addition of a known amount of a stable isotope-labeled internal standard (e.g., ¹⁵N- or ¹³C-labeled 5fdC) to the sample at the earliest stage of sample preparation. springernature.com

The isotopically labeled standard is chemically identical to the endogenous 5fdC but has a different mass. youtube.com By measuring the ratio of the mass spectrometric signal of the endogenous analyte to that of the labeled standard, precise quantification can be achieved, as this ratio is independent of sample loss during preparation and variations in ionization efficiency. nih.govacs.org This approach significantly improves the accuracy and precision of 5fdC measurements. springernature.com

Chemical Labeling and Fluorescent Detection Strategies

In addition to mass spectrometry, chemical labeling techniques coupled with fluorescence detection offer alternative and often complementary approaches for the analysis of 5fdC. These methods rely on the specific chemical reactivity of the formyl group of 5fdC. google.com

Fluorogenic hydroxylamine (B1172632) reagents have been developed for the selective detection of 5fdC. acs.orgresearchgate.netfigshare.com These reagents are designed to react specifically with the aldehyde group of 5fdC. Upon reaction, a significant increase in fluorescence intensity is observed, allowing for the sensitive detection of the modified nucleoside. This method has been shown to be selective for 5-formylcytosine (B1664653) over other cytosine modifications. acs.orgnih.gov The reaction can be monitored using techniques like fluorescence spectroscopy and polyacrylamide gel electrophoresis (PAGE). nih.gov

Advantages of Fluorogenic Hydroxylamine Reagents:

AdvantageDescription
High Selectivity These reagents are designed to specifically target the formyl group, enabling the distinction of 5fdC from other nucleosides. acs.org
Signal Amplification The "turn-on" fluorescence mechanism provides a low background signal and high sensitivity.
Versatility The labeled DNA can be visualized in gels or quantified using fluorescence plate readers.

Girard's reagents are a class of cationic hydrazines that react with aldehydes and ketones to form stable hydrazones. sigmaaldrich.com Derivatization of 5fdC with Girard's reagent T (GirT) introduces a pre-charged quaternary ammonium (B1175870) moiety to the molecule. nih.govnih.govacs.org This chemical modification significantly enhances the ionization efficiency of 5fdC in positive-ion electrospray ionization mass spectrometry. nih.govnih.gov

The derivatization with GirT has been shown to improve the detection limit of formyl-modified nucleosides by approximately 20-fold compared to the analysis of the underivatized compound. nih.govnih.gov This strategy is particularly useful for analyzing samples with very low levels of 5fdC. researchgate.net

Cell-Based and In Vitro Assays for Functional Analysis

Cell-Based Assays

Cell-based assays provide a physiologically relevant context to study the functional consequences of 5fdC within the cellular environment. These assays often involve introducing 5fdC into the genome of cultured cells and observing its effect on cellular processes.

Gene Expression and Regulation: To understand how 5fdC impacts gene expression, researchers utilize techniques such as siRNA-mediated knockdown of proteins suspected of interacting with this modified base. For instance, after knocking down potential 5fC binding proteins in mouse embryonic stem cells, global levels of 5-formylcytosine can be quantified by mass spectrometry to determine if these proteins play a role in protecting or removing the 5fC mark. researchgate.net Another approach involves a compound-mediated polymerase chain reaction (PCR) assay, which has been used in mouse embryonic stem cells to quantify the presence of 5fdC at specific gene loci, providing insights into its role in gene-specific regulation. nih.gov

DNA Replication and Repair Studies: The effect of 5fdC on DNA replication has been examined by transfecting human embryonic kidney (HEK293T) cells with plasmids containing a site-specific 5fdC lesion. nih.govresearchgate.net These studies assess the ability of the cellular machinery to bypass the modification and the fidelity of this process. It has been observed that while 5fdC itself may not be a significant block to replication, its cross-linking with peptides can reduce replication efficiency. nih.gov For example, replication of 5fC-peptide cross-links in HEK 293T cells showed a high translesion synthesis efficiency of 72%. researchgate.net

Transcription Analysis: The influence of 5fdC on transcription is investigated by introducing plasmids with site-specific 5fdC-polypeptide lesions into human cell lines. nih.govnih.gov Subsequent analysis using quantitative mass spectrometry-based assays can measure transcription efficiency. Studies have shown that a 5fC-polypeptide cross-link can significantly inhibit transcription in HEK293T cells but does not tend to cause transcription errors. nih.govnih.gov Furthermore, by using nucleotide excision repair (NER)-deficient human cell lines, it was determined that 5fC-polypeptide lesions are not efficiently removed by this pathway, suggesting other repair mechanisms are involved. nih.govnih.gov

In Vitro Assays

In vitro assays utilize purified components to dissect the molecular mechanisms by which 5fdC exerts its function in a controlled environment, free from the complexity of the cell.

Interaction with DNA Processing Enzymes: Primer extension assays are a cornerstone for studying how DNA polymerases interact with 5fdC. These experiments have been conducted with various human DNA polymerases, including translesion synthesis (TLS) polymerases η and κ. nih.govresearchgate.net Results indicate that while 5fdC itself is bypassed, the formation of DNA-protein cross-links (DPCs) at the 5fC site can dramatically block primer extension by these polymerases. nih.govnih.gov However, smaller DNA-peptide cross-links can be bypassed, albeit with lower efficiency than unmodified cytosine. nih.gov Similarly, in vitro transcription assays using T7 RNA polymerase have been employed to assess the impact of 5fC-mediated lesions on the transcriptional machinery. nih.gov

Protein Binding Assays: To identify proteins that specifically recognize and bind to 5fdC, researchers employ methods like pull-down assays coupled with mass spectrometry. In this approach, DNA oligonucleotides containing 5fdC are synthesized and used as bait to capture binding proteins from nuclear extracts. researchgate.net Enzyme-Linked Immunosorbent Assays (ELISAs) are then used to validate these interactions and determine binding affinities. For example, ELISA has confirmed the strong and selective binding of the protein MPG to formylated DNA with a dissociation constant (Kd) of 13.4 ±1.4 nM. researchgate.net

Biophysical and Repair Assays: The intrinsic effect of 5fdC on the properties of the DNA double helix is studied using biophysical techniques. Temperature-dependent 1H Chemical Exchange Saturation Transfer (CEST) NMR experiments have revealed that the presence of 5fdC destabilizes the DNA duplex, evidenced by a decrease in the melting temperature. uni-muenchen.de These studies found up to a 5-fold increase in the DNA dissociation rate constant. uni-muenchen.de In vitro NER assays, using cell-free extracts from HeLa cells, have been used to investigate the repair of 5fdC lesions. These assays have shown that 5fC-polypeptide lesions are poor substrates for the NER pathway, corroborating findings from cell-based studies. nih.govnih.gov

Interactive Data Table: Methodologies for Functional Analysis of 5fdC

Assay TypeSpecific AssayPrincipleKey Findings for 5fdC
Cell-Based siRNA Knockdown & Mass SpectrometryDepletion of target proteins in cells followed by quantification of global 5fdC levels to identify proteins involved in its metabolism or stability.Identifies proteins that may regulate 5fC levels in the genome. researchgate.net
Plasmid Replication AssayTransfection of cells with plasmids containing site-specific 5fdC to assess replication bypass efficiency and fidelity by analyzing replicated plasmids.5fC-peptide cross-links can be bypassed by translesion synthesis polymerases in human cells. nih.govresearchgate.net
Cellular Transcription AssayUse of reporter plasmids with site-specific 5fdC lesions to measure the impact on transcription efficiency and accuracy in vivo.5fC-peptide cross-links reduce transcription efficiency but do not cause significant transcription errors. nih.govnih.gov
In Vitro Primer Extension AssayAn in vitro DNA synthesis reaction using a DNA template containing 5fdC, a primer, and a DNA polymerase to assess bypass and fidelity.5fC-histone cross-links block DNA synthesis by human polymerases η and κ. nih.govnih.gov
Protein Pull-down & ELISA5fdC-containing DNA baits are used to capture binding proteins from cell extracts, with subsequent validation and affinity measurement by ELISA.Identified and validated specific 5fC "reader" proteins like MPG (Kd = 13.4 ±1.4 nM). researchgate.net
NER AssayIncubation of DNA containing a 5fdC lesion with cell-free extracts to determine if the lesion is recognized and excised by the NER machinery.5fC-polypeptide lesions are poor substrates for the NER pathway. nih.govnih.gov
1H CEST NMRMeasures the exchange rate of protons to determine the kinetic and thermodynamic stability of DNA duplexes containing 5fdC.5fdC destabilizes the DNA double helix, increasing the dissociation rate. uni-muenchen.de

Chemical Synthesis and Analogues of 5fdc for Research Applications

Synthetic Routes for 5fdC and its Nucleoside/Nucleotide Analogues

The generation of 5fdC and its derivatives, particularly for incorporation into DNA and for use in enzymatic assays, relies on sophisticated chemical strategies. These routes are designed to handle the reactive nature of the formyl group while achieving high yields and purity.

The automated solid-phase synthesis of DNA oligonucleotides predominantly uses phosphoramidite (B1245037) chemistry. However, the direct incorporation of a 5fdC phosphoramidite synthon is challenging due to the instability of the aldehyde (formyl) group under the standard conditions of a synthetic cycle, especially during the cleavage and deprotection steps. nih.gov

To overcome this, researchers have developed indirect or post-synthetic modification strategies. A common approach involves synthesizing an oligonucleotide with a stable precursor at the desired modification site. This precursor is then converted to the 5-formyl group after the oligonucleotide chain has been assembled and cleaved from the solid support.

One such successful strategy involves:

Synthesis of a Precursor Oligonucleotide : An oligodeoxynucleotide is first synthesized using a phosphoramidite containing a 5-(1,2-dihydroxyethyl)uracil derivative. This precursor is stable throughout the automated synthesis process. nih.gov

Post-Synthetic Oxidation : After the synthesis and deprotection of the oligonucleotide, the 1,2-dihydroxyethyl group is oxidized using a mild oxidizing agent like sodium periodate (B1199274) (NaIO₄). nih.govnih.gov This reaction cleaves the C-C bond of the diol, yielding the desired 5-formylcytosine (B1664653) residue within the DNA strand. nih.gov

This post-synthetic oxidation method allows for the site-specific placement of 5fdC into custom DNA sequences, which are invaluable for mechanistic studies. nih.gov

5-Formyl-2'-deoxycytidine-5'-triphosphate (5F-dCTP) is the activated form of the nucleoside, used as a substrate for DNA polymerases to incorporate 5fdC into DNA during in vitro replication. Several synthetic routes have been established to produce high-quality 5F-dCTP.

One efficient method involves the photo-oxidation of a precursor, 5-methyl-2'-deoxycytidine-5'-triphosphate (5mdCTP). In this process, an aqueous solution of 5mdCTP sodium salt is irradiated with near-UV light (365 nm) in the presence of a photosensitizer, such as menadione (B1676200), while oxygen is supplied.

Another powerful technique is the P(V)-N activation strategy. This method has been developed for the efficient, gram-scale synthesis of 5fdC and its subsequent conversion to the 5'-triphosphate form, providing high-quality material for biochemical and biological investigations. rsc.org Other approaches for triphosphorylation of nucleosides, such as using trimetaphosphate as a phosphorylating agent, have also been reported and can be adapted for 5F-dCTP synthesis. researchgate.net

Table 1: Comparison of Synthetic Routes for 5F-dCTP
MethodStarting MaterialKey Reagents/ConditionsKey AdvantagesReference
Photo-oxidation5-methyl-2'-deoxycytidine-5'-triphosphate (5mdCTP)Menadione, near-UV (365 nm) light, O₂Specific conversion of the 5-methyl group.
P(V)-N Activation5-Formyl-2'-deoxycytidine (5fdC) nucleosidePhosphorylating agents utilizing P(V)-N activationEfficient for gram-scale synthesis, produces high-quality triphosphate. rsc.org
Trimetaphosphate MethodProtected 5fdC nucleosideTrimetaphosphate, mesitylenesulfonyl chloride, DABCOA one-pot synthesis approach for triphosphorylation. researchgate.net

Development of 5fdC-Modified Oligonucleotides as Research Tools

Oligonucleotides containing 5fdC at specific positions are indispensable research tools. They allow scientists to probe the intricate details of epigenetic regulation, DNA damage and repair pathways, and DNA-protein interactions. biorxiv.org The availability of these modified oligonucleotides has been crucial for understanding the biological significance of 5fdC. biorxiv.org

These synthetic DNA strands are used in a variety of applications:

Studying DNA-Protein Interactions : They are used in electrophoretic mobility shift assays (EMSA) and pull-down assays to identify and characterize "reader" proteins that specifically recognize and bind to 5fdC. biorxiv.org

Investigating DNA Repair : Researchers use 5fdC-containing DNA to study how the base excision repair (BER) pathway, particularly the enzyme thymine-DNA glycosylase (TDG), recognizes and excises this modified base as part of the demethylation process.

Mechanistic Studies of DNA Polymerases : By using templates containing 5fdC, scientists can study the fidelity of DNA polymerases and determine how this modification affects the accuracy of DNA replication. Studies have shown that 5fdC can be mutagenic, inducing transition and transversion mutations during DNA synthesis. nih.govtrilinkbiotech.com

Biomarker and Diagnostic Standards : Standardized oligonucleotides containing 5fdC are essential as positive controls and for the calibration of analytical methods, such as mass spectrometry or sequencing-based techniques, designed to detect and quantify this modification in genomic DNA. biorxiv.orgbiorxiv.org

Table 2: Applications of 5fdC-Modified Oligonucleotides
Research AreaApplicationFinding/PurposeReference
Epigenetics / Gene RegulationIdentification of reader proteinsUsed as bait in pull-down assays to find proteins that bind specifically to 5fdC, influencing chromatin structure and gene expression. biorxiv.org
DNA RepairSubstrates for repair enzymes (e.g., TDG)Investigates the mechanism and efficiency of the base excision repair pathway in removing 5fdC from the genome.
DNA Replication FidelityTemplates for DNA polymerasesReveals that 5fdC can cause misincorporation of nucleotides (dAMP, TMP), leading to potential C→T or C→A mutations. nih.govtrilinkbiotech.com
DiagnosticsCalibration standardsServes as a quantitative standard for assays detecting 5fdC as a potential biomarker for diseases like cancer. biorxiv.org

Strategies for Introducing 5fdC into DNA and RNA for Mechanistic Investigations

To explore the functional consequences of 5fdC in a cellular context, researchers require methods to introduce it into larger DNA molecules and potentially RNA. Strategies range from fully synthetic chemical methods to enzymatic approaches that leverage cellular machinery.

Chemical Synthesis: As described previously (Section 6.1.1), phosphoramidite chemistry is the gold standard for creating short, single-stranded DNA oligonucleotides with site-specifically placed 5fdC modifications. nih.gov These can then be used directly or ligated to form larger DNA constructs.

Enzymatic Incorporation:

Polymerase-Mediated Incorporation : By supplying 5F-dCTP in an in vitro DNA synthesis reaction, DNA polymerases can incorporate the modified nucleotide opposite a guanine (B1146940) on a template strand. This method is useful for generating DNA probes and substrates containing multiple 5fdC residues. Different polymerases, such as Klenow fragment, T7 DNA polymerase, and Taq DNA polymerase, can efficiently substitute dTTP with fdUTP (an analogue), suggesting similar potential for 5F-dCTP.

Enzymatic Oxidation of 5mdC : A powerful chemo-enzymatic strategy uses engineered ten-eleven translocation (TET) enzymes. For instance, a double-mutant of the Tet3 enzyme (DM-Tet3) has been developed that efficiently oxidizes 5-methyl-2'-deoxycytidine (B118692) (5mdC) to a mixture of 5-hydroxymethyl-2'-deoxycytidine (5hmdC) and 5fdC, with minimal further oxidation to 5-carboxy-2'-deoxycytidine (B13905427) (5cadC). biorxiv.orgbiorxiv.org This approach allows for the introduction of 5fdC into diverse DNA substrates, including PCR products, synthetic oligonucleotides, and even entire genomes, by first methylating the DNA with a methyltransferase (e.g., M.SssI) and then treating it with the engineered TET enzyme. biorxiv.org

While most research has focused on DNA, the discovery of modifications in RNA has spurred interest in developing methods to introduce analogues like 5fdC into RNA strands to study their potential functions in RNA metabolism and regulation. nih.gov This can be achieved through the chemical synthesis of 5fdC-modified RNA phosphoramidites or by exploring the substrate specificity of RNA polymerases.

Interactions of 5fdc with Nucleic Acid Processing Enzymes and Proteins

Recognition and Excision by DNA Glycosylases (e.g., TDG)

The primary enzyme responsible for recognizing and excising 5fdC from the genome is Thymine (B56734) DNA Glycosylase (TDG). mdpi.comrsc.org TDG is a member of the base excision repair (BER) pathway, which corrects DNA damage by removing modified bases. nih.govreactome.org Numerous studies have demonstrated that TDG efficiently processes 5fdC, often with higher activity than for its canonical substrate, the G·T mismatch that arises from the deamination of 5-methylcytosine (B146107). nih.govnih.gov

The robust activity of TDG on 5fdC is a critical step in active DNA demethylation. mdpi.com After the Ten-Eleven Translocation (TET) enzymes oxidize 5-methylcytosine (5mC) sequentially to 5-hydroxymethylcytosine (B124674) (5hmC), 5fdC, and 5-carboxylcytosine (5caC), TDG specifically targets 5fdC and 5caC for excision. mdpi.comrsc.orgnih.gov It does not, however, act on 5mC or 5hmC. rsc.orgnih.gov The process involves the enzyme flipping the 5fdC nucleotide out of the DNA helix and into its active site, where it cleaves the N-glycosidic bond, creating an apurinic/apyrimidinic (AP) site. nih.govreactome.orgacs.org The remaining repair steps are carried out by other BER proteins, which ultimately insert a normal cytosine.

TDG's preference for 5fdC is notable. Its activity is significantly higher than other DNA glycosylases like methyl-CpG binding domain 4 (MBD4) or single-strand-selective monofunctional uracil-DNA glycosylase 1 (SMUG1) for this substrate. nih.gov For instance, the activity of MBD4 on a G·fC pair is approximately 120-fold lower than on a G·T pair and about 450-fold lower than the activity of TDG on G·fC. nih.gov This high specificity underscores TDG as the principal glycosylase for processing 5fdC in vivo. nih.gov

Table 1: Relative Excision Efficiency of DNA Glycosylases on 5fdC

Enzyme Substrate(s) Relative Activity Reference
Thymine DNA Glycosylase (TDG) G·fC, G·caC High, greater than for G·T mispairs nih.gov, nih.gov
Methyl-CpG binding domain 4 (MBD4) G·fC ~450-fold lower than TDG nih.gov
SMUG1 G·fC, G·caC No significant activity nih.gov

Substrate Properties and Bypass by DNA Polymerases

The presence of 5fdC in a DNA template can pose a challenge to DNA polymerases during replication and repair. The formyl group, an aldehyde, can react with protein residues, potentially forming DNA-protein cross-links (DPCs) that block replication. nih.govoup.com Studies have shown that DPCs formed between 5fdC and histone proteins can completely inhibit translesion synthesis (TLS) polymerases like human Pol η and Pol κ. nih.govsemanticscholar.org However, if these bulky protein adducts are proteolytically degraded into smaller DNA-peptide cross-links (DpCs), bypass becomes possible, albeit often in an error-prone manner. nih.govnih.gov

When 5fdC itself serves as a template base, without a cross-link, its coding properties are altered compared to cytosine. Early in vitro studies using the Klenow fragment of E. coli DNA polymerase I found that while the correct insertion of dGMP opposite 5fdC was less efficient than opposite 5mC, the misincorporation of dAMP and dTMP occurred more frequently. nih.govoup.com This suggests that 5fdC has the potential to be mutagenic, inducing C·G to A·T transversions and C·G to T·A transitions. nih.govtrilinkbiotech.comgenelink.com

Translesion synthesis (TLS) polymerases, which are specialized to replicate past DNA lesions, can bypass 5fdC and its peptide conjugates. frontiersin.orgmdpi.com For example, human polymerases η and κ can bypass 5fdC-peptide adducts, though with reduced efficiency compared to an unmodified template. nih.gov The fidelity of this bypass is sequence-dependent and can be error-prone, leading to mutations. nih.govacs.org For instance, when replicating past a 5fdC-peptide cross-link, Pol η has been shown to induce G→T and T→G transversions at the base immediately 3' to the lesion, a phenomenon known as semi-targeted mutation. nih.gov

Table 2: Bypass and Mutagenic Potential of 5fdC for DNA Polymerases

Polymerase Finding Mutational Signature Reference
Klenow Fragment (Pol I) Increased misincorporation of dAMP and dTMP opposite 5fdC compared to 5mC. C·G→A·T; C·G→T·A nih.gov, oup.com
Human Pol η and Pol κ Can bypass 5fdC-peptide cross-links, but DPCs with full histone proteins are a complete block. Error-prone, induces targeted C→T transitions and -1 deletions. nih.gov, semanticscholar.org
Human Pol η Induces semi-targeted mutations (at the base 3' to the lesion) when bypassing a 5fdC-peptide cross-link. G→T; T→G nih.gov

Modulatory Effects on Transcription Factor Binding and Protein-DNA Interactions

Beyond its role as a transient intermediate in demethylation, 5fdC can act as a stable epigenetic mark that influences protein-DNA interactions and gene expression. nih.govnih.gov The formyl group at the 5th position of cytosine can alter the local chemical and structural properties of the DNA major groove, thereby affecting the binding of proteins such as transcription factors.

Studies have shown that the presence of 5fdC within a transcription factor binding site can have varied effects. For a cAMP response element (CRE), a single 5fdC modification was found to cause a mild impairment of CREB transcription factor binding. nih.govoup.com Interestingly, while the initial effect was modest, the promoter activity progressively declined over time in a TDG-dependent manner, suggesting that the repair process itself contributes to transcriptional repression. nih.govoup.com

In contrast, for the GC box cis-element, hemi-modification with 5fdC did not significantly inhibit the activity of the associated promoter. mdpi.com This indicates that the regulatory impact of 5fdC is highly context-dependent, varying with the specific transcription factor and its recognition motif. tandfonline.com Proteomic screens have identified several proteins that preferentially bind to 5fdC-containing DNA, including multiple Forkhead box (FOX) transcription factors (FOXK1, FOXK2, FOXP1, FOXP4), DNA repair proteins (MPG), and components of the NuRD chromatin remodeling complex. nih.gov The interaction with these "reader" proteins suggests that 5fdC can recruit specific regulatory complexes to modulate chromatin structure and transcription. nih.gov

Insights from Structural Biology of 5fdC-Containing Nucleic Acids and Complexes

Structural studies using X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy have provided atomic-level details of how 5fdC is accommodated within the DNA double helix and how it is recognized by enzymes. nih.govnanoimagingservices.comcsic.es

Contrary to initial hypotheses that 5fdC might induce a major distortion in DNA structure, multiple studies have shown that it is well-tolerated within the canonical B-DNA conformation in solution. nih.govoup.comnih.gov While there are modest local differences in structure and flexibility at the modification site, 5fdC does not cause a global conformational change to an alternative form like A-DNA or the proposed F-DNA. nih.govnih.govrcsb.org However, the presence of 5fdC does decrease the thermal stability of the DNA duplex. nih.govoup.com

The crystal structure of TDG in complex with a DNA duplex containing a non-cleavable 5fdC analog reveals the basis for its specific recognition. nih.govacs.org The 5fdC base is flipped out of the DNA helix and positioned within the enzyme's active site. nih.govreactome.org A key interaction is a hydrogen bond between the backbone N-H of a tyrosine residue (Tyr152 in human TDG) and the formyl oxygen of 5fdC. nih.gov This specific contact, along with other interactions within the adaptable active site, allows TDG to recognize and process 5fdC while discriminating against the structurally similar 5hmC. rsc.orgnih.govacs.org The recognition mechanism appears to operate at the base-pair level, relying on direct chemical readout rather than a major structural change in the DNA. nih.govnih.gov

Future Directions and Emerging Research Frontiers in 5fdc Biology

Exploration of 5fdC's Presence and Functional Roles in RNA

The world of epigenetics is expanding from DNA to RNA, and formylated cytosine is part of this new frontier. The discovery of 5-formylcytidine (B110004) (f5C), the RNA counterpart to 5fdC, has opened up a new field of investigation known as epitranscriptomics. rsc.orgoup.com Studies have confirmed the presence of f5C in various RNA species, most notably in transfer RNA (tRNA). oup.comresearchgate.net

Specifically, f5C has been identified at the "wobble" position (position 34) of the anticodon in human mitochondrial tRNA for methionine (mt-tRNA-Met) and cytosolic tRNA for leucine (B10760876) (ct-tRNA-Leu). uchicago.eduresearchgate.net Its formation is a multi-step enzymatic process, with enzymes like NSUN3 methylating the cytosine and ALKBH1 subsequently oxidizing it to the formyl group. uchicago.edu The presence of f5C at this critical position is believed to be essential for accurate and efficient translation, particularly under cellular stress conditions. uchicago.edu Structural studies have shown that the 5-formyl group can increase the thermal stability of RNA duplexes and enhance base-pairing specificity without causing major structural disruptions. oup.com

The functional significance of f5C is underscored by findings that link a lack of this modification to pathological consequences. researchgate.net Future research is focused on mapping the entire f5C landscape across the transcriptome, including in messenger RNA (mRNA), to understand its full range of functions in regulating RNA stability, processing, and translation. researchgate.netprinceton.edu

Investigation of 5fdC in Cellular Reprogramming and Differentiation

Cellular reprogramming, the process of converting one cell type into another, requires extensive epigenetic remodeling. nih.govnih.govreprocell.com 5fdC plays a significant role in this process, particularly during the earliest stages of embryonic development. nih.gov Active DNA demethylation, in which 5fdC is a key player, is crucial for erasing the epigenetic memory of a somatic cell, allowing it to become pluripotent. tandfonline.comnih.gov

Using advanced single-cell sequencing techniques, researchers have mapped the distribution of 5fdC in mouse early embryos. nih.gov These studies revealed highly dynamic and parent-of-origin-specific patterns of 5fdC, indicating its precise regulation during the critical window of pre-implantation development. nih.gov A key finding is that the appearance of 5fdC in the promoter regions of genes often precedes the activation of those genes, which are critical for development and metabolism. tandfonline.comnih.gov This suggests that 5fdC is not just a byproduct of demethylation but may actively participate in signaling for gene activation during cell fate decisions.

Future investigations will aim to dissect the precise mechanisms by which 5fdC contributes to the rewiring of gene networks during both natural development and artificial reprogramming, such as the generation of induced pluripotent stem cells (iPSCs). Understanding how to manipulate 5fdC levels and its readers could provide new ways to improve the efficiency and fidelity of cellular reprogramming for applications in regenerative medicine. mdpi.comfrontiersin.org

Development of Advanced Tools and Methodologies for In Vivo Studies of 5fdC Dynamics

Progress in understanding the biological roles of 5fdC is intrinsically linked to the development of sensitive and specific methods for its detection and quantification, especially in vivo and at the single-cell level. mdpi.comresearchgate.net Given the low abundance of 5fdC, this presents a significant technical challenge. mdpi.com

Several innovative techniques have recently emerged. CLEVER-seq (Chemical-labeling-enabled C-to-T conversion sequencing) is a powerful method that allows for the detection of 5fdC at single-base resolution within a single cell. nih.govnih.govspringernature.com This technology is based on the selective chemical labeling of the formyl group, which then leads to a C-to-T transition during DNA amplification that can be read by sequencing. nih.gov This has been instrumental in studying 5fdC dynamics in precious samples like early embryos. nih.govnih.govcncb.ac.cn

For RNA studies, methods like f5C-seq have been developed to quantitatively sequence f5C, which also relies on chemical modification to induce a unique mutation signature during reverse transcription. uchicago.edu In addition, highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays are continuously being refined to accurately quantify global levels of 5fdC and other modifications from small amounts of biological material. acs.orgmdpi.com

The future in this area involves creating non-invasive or minimally invasive tools, potentially based on nanozymes or advanced imaging techniques, to monitor 5fdC dynamics in living organisms in real-time. acs.org Developing reagents, such as modified TET enzymes with altered product specificities, could also provide new ways to probe 5fdC function. qugen.eu These advancements will be crucial for translating our understanding of 5fdC biology from the laboratory to clinical contexts, such as diagnostics and epigenetic therapies. nih.gov

Table 2: Emerging Technologies for 5fdC/f5C Detection

MethodTarget MoleculePrincipleKey AdvantageReference
CLEVER-seqDNA (5fdC)Selective chemical labeling of the formyl group induces a C-to-T mutation during sequencing.Single-cell, single-base resolution. nih.govnih.gov
f5C-seqRNA (f5C)Reduction of f5C to a product that is read as 'T' during reverse transcription.Quantitative, transcriptome-wide mapping of f5C. uchicago.edu
LC-MS/MSDNA (5fdC) & RNA (f5C)Chromatographic separation followed by mass spectrometric detection."Gold standard" for accurate global quantification. acs.orgmdpi.com
Chemical DerivatizationDNA (5fdC)Attaching a chemical tag to the formyl group to enhance detection sensitivity in LC-MS/MS.Greatly improved sensitivity for low-abundance modifications. researchgate.net

Q & A

Q. What are the recommended synthetic strategies for 5-formyl-2'-deoxycytidine (5fdC) in academic laboratories?

Synthesis of 5fdC typically involves chemical modification of deoxycytidine derivatives. A validated approach includes the introduction of a formyl group at the C5 position via controlled oxidation or enzymatic catalysis. For instance, bifunctional cytidine derivatives can be synthesized using periodate-oxidized RNA libraries, enabling site-specific modifications (Figure 1 in ) . Structural confirmation requires 1H-NMR and mass spectrometry, with purity ≥95% achievable via HPLC purification .

Q. How should 5fdC be stored to maintain stability, and what are its degradation indicators?

5fdC is stable for ≥4 years when stored as a crystalline solid at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis. Degradation can be monitored via UV-Vis spectroscopy (λmax = 277 nm); a shift or reduction in absorbance indicates decomposition.

Q. What analytical methods are optimal for quantifying 5fdC in complex biological matrices?

Reverse-phase HPLC coupled with UV detection (λmax = 277 nm) is widely used. For higher sensitivity, LC-MS/MS with electrospray ionization (ESI) provides sub-nanomolar detection limits. Internal standards (e.g., isotopically labeled 5fdC) improve quantification accuracy in DNA hydrolysates .

Advanced Research Questions

Q. What is the role of 5fdC in DNA demethylation pathways, and how can its dynamics be studied experimentally?

5fdC is an oxidative intermediate in active DNA demethylation, generated by TET enzymes. To track its incorporation, use pulse-chase experiments with isotopically labeled deoxycytidine or immunofluorescence with anti-5fdC antibodies. Bisulfite sequencing remains ineffective for 5fdC detection due to its non-reactivity; instead, chemical labeling (e.g., aldehyde-specific probes) is recommended .

Q. How does 5-formyl-dCTP (5fdCTP) interact with DNA polymerases, and what experimental parameters influence its incorporation into DNA?

5fdCTP exhibits reduced incorporation efficiency compared to dCTP due to steric hindrance from the formyl group. In vitro transcription assays show that Taq polymerase incorporates 5fdCTP at rates 30–50% lower than wild-type dCTP. Optimize reaction conditions by adjusting Mg²⁺ concentration (2–4 mM) and using high-fidelity polymerases (e.g., Phusion) .

Q. How can conflicting reports on 5fdC excision by thymine DNA glycosylase (TDG) be resolved methodologically?

Discrepancies in TDG activity toward 5fdC may arise from assay pH, ionic strength, or substrate context (single- vs. double-stranded DNA). Standardize assays using synthetic oligonucleotides with 5fdC at defined positions (e.g., CpG sites) and quantify excision via gel electrophoresis or LC-MS. Recent studies suggest TDG activity is pH-dependent, with optimal activity at pH 7.5–8.0 .

Key Considerations for Experimental Design

  • Enzymatic Studies: Use 5fdCTP at 100–200 μM concentrations in polymerase assays to account for reduced incorporation efficiency.
  • Epigenetic Profiling: Combine oxidative bisulfite sequencing (oxBS-seq) with 5fdC-specific antibodies to distinguish 5fdC from 5-hydroxymethylcytosine (5hmC).
  • Toxicity Screening: No significant cytotoxicity reported in vitro at concentrations ≤50 μM ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.